1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol
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Overview
Description
1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound. It features a complex structure with a chlorinated phenoxy group, a benzodiazole moiety, and a propanol backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated propanol derivative to form the phenoxy intermediate.
Benzodiazole Formation: The phenoxy intermediate is then reacted with 2-methyl-1H-1,3-benzodiazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzodiazole or phenoxy groups.
Substitution: Halogen substitution reactions can occur at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its complex structure and possible biological activities.
Industry: Used in the production of specialty chemicals or as a research chemical.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require further research.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the dimethyl groups, potentially altering its biological activity.
1-(4-chloro-3,5-dimethylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Similar structure but without the methyl group on the benzodiazole.
Uniqueness
1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21ClN2O2 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H21ClN2O2/c1-12-8-16(9-13(2)19(12)20)24-11-15(23)10-22-14(3)21-17-6-4-5-7-18(17)22/h4-9,15,23H,10-11H2,1-3H3 |
InChI Key |
UAIYXNYIRWVPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Origin of Product |
United States |
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